molecular formula C20H25NO4S2 B254523 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

Numéro de catalogue B254523
Poids moléculaire: 407.6 g/mol
Clé InChI: VEUZQSRFPAWOAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 results in an increase in cAMP levels, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide are diverse. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). The compound has also been shown to reduce oxidative stress and inflammation in the brain, which has neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide in lab experiments include its unique chemical structure, mechanism of action, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Orientations Futures

There are several future directions for the research of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide. These include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the compound's pharmacokinetic properties. Additionally, the compound's potential as a drug delivery system and its interactions with other drugs should be further studied. Furthermore, the compound's potential as a diagnostic tool for various diseases should also be explored.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide is a synthetic compound with potential therapeutic applications. The compound's unique chemical structure and mechanism of action have been extensively studied, and it has shown promising results in the treatment of various diseases. However, further research is needed to fully understand the compound's potential and limitations.

Méthodes De Synthèse

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide involves several steps. The first step involves the reaction of 3,4-dimethylphenol and 2-bromoethyl acetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. The second step involves the reaction of 2-(3,4-dimethylphenoxy)ethyl acetate with 3-methylthiophene-2-carbaldehyde to form 2-(3,4-dimethylphenoxy)-N-(3-methylthien-2-yl)methyl)acetamide. The final step involves the reaction of 2-(3,4-dimethylphenoxy)-N-(3-methylthien-2-yl)methyl)acetamide with tetrahydrothiophene-3,3-dioxide to form 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide.

Applications De Recherche Scientifique

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, the compound has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Propriétés

Nom du produit

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

Formule moléculaire

C20H25NO4S2

Poids moléculaire

407.6 g/mol

Nom IUPAC

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-14-4-5-18(10-16(14)3)25-12-20(22)21(11-19-15(2)6-8-26-19)17-7-9-27(23,24)13-17/h4-6,8,10,17H,7,9,11-13H2,1-3H3

Clé InChI

VEUZQSRFPAWOAF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C

SMILES canonique

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.